7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by the presence of an iodine atom at the 7th position and a methylsulfanyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the N-amination of methyl pyrrole-2-carboxylate followed by cyclization and iodination. The reaction conditions typically involve the use of chloramine as an aminating agent and subsequent treatment with iodine or N-iodosuccinimide .
Industrial Production Methods: Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process can be employed, where the triazine moiety is assembled from pyrrole and other commodity chemicals. This process has been optimized to achieve an overall yield of 55% .
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Cyclization Reactions: Cyclization can be achieved using strong bases or acidic conditions.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the reagent used.
Oxidation Products: Sulfoxides and sulfones.
Cyclization Products: Complex heterocyclic compounds.
Scientific Research Applications
7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of antiviral drugs such as remdesivir.
Biological Research: The compound is used in studying various biological pathways and molecular targets, including EGFR and VEGFR-2 inhibitors.
Industrial Applications: It is utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cellular proliferation and induction of apoptosis in cancer cells . The compound’s derivatives also exhibit antiviral activity by inhibiting viral RNA-dependent RNA polymerase .
Comparison with Similar Compounds
- 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
- 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine
- 2-Arylaminopyrrolo[2,1-f][1,2,4]triazine
Comparison: 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of the iodine atom, which can be easily substituted to create a variety of derivatives. This makes it a versatile intermediate in synthetic chemistry. Compared to its brominated counterpart, the iodinated compound often exhibits higher reactivity in substitution reactions .
Properties
Molecular Formula |
C7H6IN3S |
---|---|
Molecular Weight |
291.11 g/mol |
IUPAC Name |
7-iodo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6IN3S/c1-12-7-9-4-5-2-3-6(8)11(5)10-7/h2-4H,1H3 |
InChI Key |
XCXLSYDXLMCDID-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(=CC=C2I)C=N1 |
Origin of Product |
United States |
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